molecular formula C₉H₈O₄ B1142708 (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione CAS No. 941-63-9

(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione

Cat. No.: B1142708
CAS No.: 941-63-9
M. Wt: 180.16
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Description

(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione is a complex organic compound with a unique structure that includes a tetrahydro-epoxyisobenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of norbornene derivatives, which undergo a series of chemical transformations including cyclization and epoxidation to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield epoxide derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism by which (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione is unique due to its specific stereochemistry and the presence of an epoxyisobenzofuran ring system.

Properties

CAS No.

941-63-9

Molecular Formula

C₉H₈O₄

Molecular Weight

180.16

Synonyms

(3aα,4β,7β,7aα)-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione; 

Origin of Product

United States

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